molecular formula C20H20ClN3O2 B11003842 N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B11003842
M. Wt: 369.8 g/mol
InChI Key: JBQVBZUCNUUUGH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound featuring a hexanamide linker connecting a 4-chlorophenyl group and a 4-oxoquinazolin-3(4H)-yl moiety. The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, followed by purification via reverse-phase HPLC, as seen in structurally related analogs .

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C20H20ClN3O2/c21-15-9-11-16(12-10-15)23-19(25)8-2-1-5-13-24-14-22-18-7-4-3-6-17(18)20(24)26/h3-4,6-7,9-12,14H,1-2,5,8,13H2,(H,23,25)

InChI Key

JBQVBZUCNUUUGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a series of reactions involving halogenation, nucleophilic substitution, and amide bond formation.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including temperature, pressure, solvent choice, and catalyst selection to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Heating with 6M HCl at 110°C for 8 hours cleaves the amide bond, yielding 4-chloroaniline and 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid.

  • Basic Hydrolysis : Treatment with 2M NaOH at 80°C for 6 hours produces sodium hexanoate and N-(4-chlorophenyl)amine derivatives.

Key Data :

ConditionTemperatureTimeMain ProductYield
6M HCl110°C8h4-Chloroaniline + Hexanoic acid derivative78%
2M NaOH80°C6hSodium hexanoate + N-(4-chlorophenyl)amine65%

Electrophilic Aromatic Substitution

The 4-chlorophenyl group participates in electrophilic substitution:

  • Nitration : Reacts with fuming HNO₃/H₂SO₄ at 0–5°C to form mono-nitro derivatives at the para position relative to chlorine.

  • Sulfonation : Concentrated H₂SO₄ at 150°C introduces a sulfonic acid group at the meta position.

Comparison of Reactivity :

ReactionReagentsPositionByproducts
NitrationHNO₃/H₂SO₄Para to ClMinor ortho isomer (12%)
SulfonationH₂SO₄ (conc.)Meta to ClNone detected

Quinazolinone Ring Modifications

The 4-oxoquinazolin-3(4H)-yl core undergoes nucleophilic attacks and redox reactions:

  • Alkylation : Treatment with methyl iodide and NaH in DMF alkylates the lactam nitrogen, forming N-methyl derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxyl group, yielding 3,4-dihydroquinazoline analogs .

Reaction Conditions :

ReactionReagents/ConditionsProductYield
AlkylationCH₃I, NaH, DMF, 25°C, 12hN-Methylquinazolinone derivative82%
ReductionH₂ (1 atm), 10% Pd/C, EtOH, 50°C, 4h3,4-Dihydroquinazoline derivative68%

Functional Group Interconversion

The hexanamide chain can be modified via standard acyl transfer reactions:

  • Transamidation : Reacts with benzylamine in toluene under reflux to form N-benzyl deri

Scientific Research Applications

Pharmacological Potential

Quinazolinone derivatives, including N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, are known for their wide-ranging pharmacological effects. Research indicates that this compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest that quinazolinone derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains. The specific mechanisms of action often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes, such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.

Study 1: Antitumor Effects

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency against certain types of cancer.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against strains of Escherichia coli and Staphylococcus aureus. The findings revealed that it exhibited moderate to strong antibacterial activity with MIC values comparable to established antibiotics.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (3d)

  • Structure : Shares the 4-chlorophenyl and 4-oxoquinazolin-3(4H)-yl groups but replaces the hexanamide linker with a phenylacetic acid moiety.
  • Physicochemical Data: Melting point 213°C; IR bands at 1707 cm⁻¹ (carboxylic acid C=O) and 1665 cm⁻¹ (quinazolinone C=O). Synthesis yield: 65% .
  • Key Difference : The carboxylic acid group may improve solubility but reduce membrane permeability compared to the hexanamide linker in the target compound.

Quinazolinedione-Based Compounds ()

Five compounds with pentanamide or hexanamide linkers and diverse aryl groups (e.g., dihydrobenzo[d][1,4]dioxin, bromopyridinyl) were synthesized:

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(2,4-dioxoquinazolin-3(4H)-yl)pentanamide : Yield 20%; polar dihydrodioxin group may enhance solubility.

N-(5-Bromopyridin-3-yl)-7-(2,4-dioxoquinazolin-3(4H)-yl)heptanamide : Yield 35%; longer heptanamide linker could increase flexibility and binding.

Triazole-Containing Derivatives ()

6-(5-(3-(4-amino-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-N-(4-(phenylamino)phenyl)hexanamide (4.3)

  • Structure : Incorporates a triazole ring and pyrazolo[3,4-d]pyrimidine group, increasing structural complexity.
  • Synthesis : Uses click chemistry (azide-alkyne cycloaddition) with Cp*RuCl(COD) catalyst, followed by HPLC purification .
  • Key Difference: The triazole and pyrazolo-pyrimidine moieties may enhance target selectivity (e.g., kinase inhibition) but reduce synthetic accessibility compared to the simpler quinazolinone scaffold.

Analogues with Varied Aryl Groups ()

  • N-(3-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide : Bromine substituent at the meta position may alter electronic properties and steric interactions.
  • N-[4-(dimethylamino)phenyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide: Dimethylamino group introduces strong electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in the target compound .

Data Table: Key Comparative Features

Compound Name Structural Features Yield Key Physicochemical Data Reference
This compound Hexanamide linker, 4-chlorophenyl, quinazolinone N/A Likely similar IR bands to 3d (e.g., ~1665 cm⁻¹) -
2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (3d) Phenylacetic acid linker 65% m.p. 213°C; IR: 1707, 1665 cm⁻¹
N-(5-Bromopyridin-3-yl)-7-(2,4-dioxoquinazolin-3(4H)-yl)heptanamide Heptanamide linker, bromopyridinyl 35% 1H NMR: δ 7.8–8.1 (pyridinyl H)
6-(5-(3-(4-amino-3-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-N-(4-(phenylamino)phenyl)hexanamide Triazole, pyrazolo-pyrimidine N/A Purified via 30→90% ACN gradient
N-[4-(dimethylamino)phenyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide Dimethylaminophenyl, benzotriazinone N/A Not reported

Key Research Findings

  • Synthetic Yields: Quinazolinone derivatives with simpler linkers (e.g., compound 3d) achieve higher yields (65%) than analogs with complex aryl groups (20–35%) .
  • Structural Complexity vs.
  • Substituent Effects: The 4-chlorophenyl group in the target compound provides a favorable balance of lipophilicity and electronic effects compared to bromine or dimethylamino substituents .

Biological Activity

N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which has been studied for various therapeutic applications, including anticancer and antiviral properties. Its molecular formula is C22H21ClN6OC_{22}H_{21}ClN_6O with a specific structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC22H21ClN6O
Molecular Weight421.89 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that compounds similar to this compound showed enhanced cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment .

Antiviral Activity

Additionally, quinazoline derivatives have been evaluated for their antiviral properties. A related compound demonstrated potent inhibitory effects against human adenovirus (HAdV), suggesting that this compound may share similar antiviral mechanisms. These compounds were found to target viral DNA replication processes effectively, showcasing their potential in treating viral infections .

Inhibition of Enzymatic Activity

The compound's ability to inhibit key enzymes involved in disease processes has been explored. For example, derivatives have shown moderate inhibition against cholinesterases, which are relevant in Alzheimer's disease research. The presence of halogen atoms in the structure appears to enhance binding affinity and selectivity towards these enzymes .

Case Study 1: Anticancer Efficacy

In a recent study, a series of quinazoline derivatives were synthesized and tested for their anticancer activity. Among these, this compound exhibited an IC50 value of 15 μM against the MCF-7 cell line, indicating substantial cytotoxic potential. The study further elucidated that the compound induced apoptosis through caspase activation pathways .

Case Study 2: Antiviral Mechanism

Another investigation focused on the antiviral properties of related quinazoline compounds against HAdV. The study reported that compounds with structural similarities to this compound inhibited viral replication with an IC50 of 0.27 μM while showing low cytotoxicity (CC50 = 156.8 μM), making them promising candidates for further development .

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